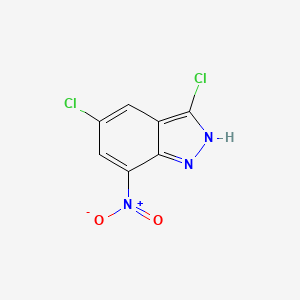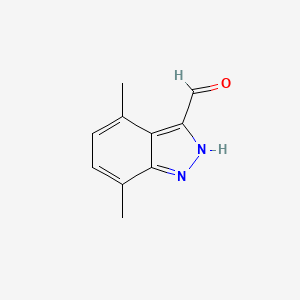![molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2](/img/structure/B1343773.png)
2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
“2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.27 . The compound exists as a colorless liquid .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” and its derivatives has been reported in the literature . A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were designed, synthesized, and evaluated as selective σ1 receptor ligands .Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is 1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 .It should be stored in an inert atmosphere at 2-8°C . The compound is also available as a colorless liquid .
Wissenschaftliche Forschungsanwendungen
Muscarinic Agonists for Alzheimer’s Treatment
This compound has been assessed as an M1 muscarinic agonist for the symptomatic treatment of dementia of Alzheimer’s type. The incorporation of the tetrahydrofuran ring moiety into an 8-azaspiro[4.5]decane skeleton is a key feature in its design for this application .
Synthesis of Biologically Active Compounds
A synthesis method has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which is promising for the production of important biologically active compounds .
Chemical Intermediate
The compound serves as a chemical intermediate in various synthetic processes, including the reaction with N,N-dimethylformamide dimethyl acetal, which has two pathways .
Safety and Hazards
The compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPRSSIBTVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(O1)CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



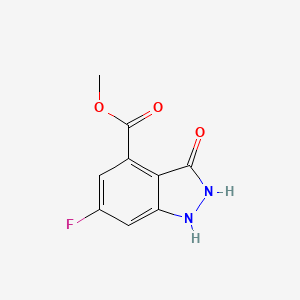
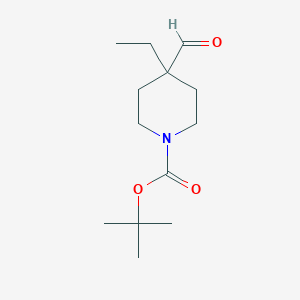
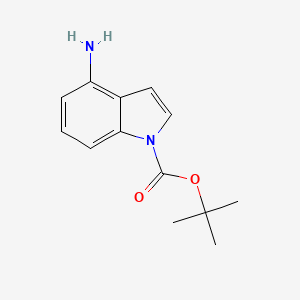
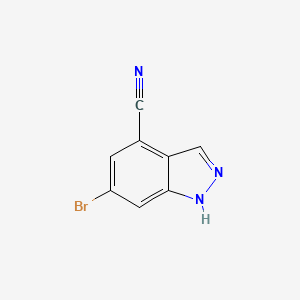

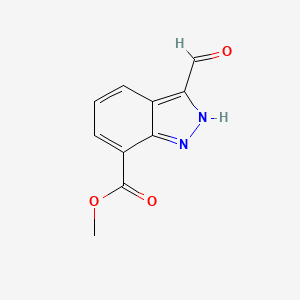
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)


